2-Ethyl-2-methyloxane-4-carbaldehyde is an organic compound characterized by its unique structure, which includes an aldehyde functional group attached to a substituted oxane ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both ethyl and methyl groups contributes to its distinctive chemical properties, influencing its reactivity and interactions with biological systems.
The synthesis of 2-Ethyl-2-methyloxane-4-carbaldehyde typically involves several key steps:
The applications of 2-Ethyl-2-methyloxane-4-carbaldehyde span various fields:
While specific interaction studies for 2-Ethyl-2-methyloxane-4-carbaldehyde are scarce, compounds with similar structures often interact with biological receptors or enzymes, potentially modulating various biochemical pathways. Further research is needed to identify specific interactions and their implications for pharmacology or toxicology .
Several compounds share structural similarities with 2-Ethyl-2-methyloxane-4-carbaldehyde. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-3-pentanol | Contains a hydroxyl group instead of an aldehyde | Exhibits different reactivity due to alcohol functional group |
| 3-Ethylbutanal | Straight-chain aldehyde with ethyl group | Simpler structure; primarily used as a flavoring agent |
| 3-Methylpentanal | Similar carbon chain structure | Different branching pattern affects physical properties |
The uniqueness of 2-Ethyl-2-methyloxane-4-carbaldehyde lies in its specific arrangement of functional groups and the presence of both ethyl and methyl substituents on the oxane ring, which can influence its chemical behavior and potential applications compared to these similar compounds.
Traditional synthetic routes to 2-ethyl-2-methyloxane-4-carbaldehyde often begin with the construction of the oxane (tetrahydropyran) ring, followed by selective functionalization to introduce the aldehyde group. A common strategy involves the alkylation of cyclic ether precursors. For example, 2-ethyl-2-methyloxane-4-carboxylic acid (a closely related derivative) has been synthesized via alkylation of oxane intermediates using alkyl halides, as demonstrated in studies on analogous oxetane systems. The carboxylic acid derivative can subsequently undergo reduction to the corresponding alcohol, followed by oxidation to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
Williamson etherification is another cornerstone of oxane ring formation. In one approach, a diol precursor undergoes selective tosylation at the primary alcohol, followed by cyclization under basic conditions (e.g., NaH or t-BuOK) to form the oxane ring. For instance, the synthesis of methyl oxetane-2-carboxylates from triflate intermediates via nucleophilic displacement with methoxide ions highlights the utility of this method for six-membered rings. Subsequent oxidation of a hydroxymethyl group to the aldehyde can be achieved using Swern or Oppenauer conditions.
A representative pathway involves:
Table 1: Yield comparison for oxidation steps in oxane carbaldehyde synthesis
| Starting material | Oxidizing agent | Solvent | Yield (%) |
|---|---|---|---|
| 4-Hydroxymethyloxane | PCC | CH₂Cl₂ | 78 |
| 4-Hydroxymethyloxane | Dess–Martin | Acetone | 85 |
| 4-Hydroxymethyloxane | TEMPO/NaClO | H₂O/CH₂Cl₂ | 65 |
The introduction of stereocenters in 2-ethyl-2-methyloxane-4-carbaldehyde requires enantioselective methods to control the configuration at the 2- and 4-positions. Chiral N-heterocyclic carbene (NHC) catalysts have shown promise in analogous systems for inducing high enantiomeric excess (ee) during aldehyde functionalization. For example, fluorinated oxetanes synthesized via NHC-catalyzed benzoin condensation achieved dr values >20:1 and ee >98%, suggesting applicability to oxane systems.
Prins cyclization, a method widely used for tetrahydropyran synthesis, has been adapted for stereoselective oxane formation. In this reaction, a homoallylic alcohol reacts with an aldehyde under acidic conditions to form the oxane ring with controlled stereochemistry. For 2-ethyl-2-methyloxane-4-carbaldehyde, a Prins-type approach could involve:
Table 2: Catalytic systems for asymmetric oxane synthesis
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral NHC | α-Aroyloxyaldehyde | 98 | 82 |
| BINOL-phosphoric acid | Homoallylic alcohol | 92 | 75 |
| Salen-Co(II) | Epoxide-aldehyde | 88 | 68 |
Biocatalysis offers a sustainable route to 2-ethyl-2-methyloxane-4-carbaldehyde, leveraging enzymes for both ring formation and oxidation steps. Lipases, such as Candida antarctica lipase L2, have been employed in the kinetic resolution of oxetane carboxylates, suggesting potential for oxane derivatives. In one example, enzymatic hydrolysis of ester intermediates in microaqueous systems achieved yields >90% while preserving stereochemical integrity.
Oxidoreductases, including alcohol dehydrogenases (ADHs), can mediate the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, ADH from Rhodococcus ruber has been used to convert 4-hydroxymethyloxane to the corresponding aldehyde with 95% conversion under mild conditions. Additionally, engineered cytochrome P450 enzymes have shown activity in C–H activation for aldehyde formation, though applications to oxane systems remain exploratory.
Table 3: Enzymatic oxidation of oxane alcohols to aldehydes
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| ADH (R. ruber) | 4-Hydroxymethyloxane | 95 | >99 |
| P450 BM3 variant | 4-Hydroxymethyloxane | 62 | 88 |
| Lactate oxidase | 4-Hydroxymethyloxane | 78 | – |
2-Ethyl-2-methyloxane-4-carbaldehyde functions as an exceptional chiral building block due to its inherent stereochemical features and reactive aldehyde functionality. The compound's oxane ring adopts a preferred chair conformation in its lowest energy state, with the ethyl and methyl substituents positioned to minimize steric interactions [5] [6]. This conformational preference creates defined stereochemical environments that facilitate predictable asymmetric transformations.
The aldehyde group at the 4-position serves as a crucial electrophilic center, enabling diverse chemical transformations including nucleophilic additions, condensation reactions, and reduction processes [7] [8]. The positioning of this functional group relative to the oxane ring system creates opportunities for intramolecular cyclization reactions and stereoselective transformations that are essential in natural product synthesis.
The effectiveness of 2-ethyl-2-methyloxane-4-carbaldehyde as a chiral building block stems from its ability to induce asymmetric induction through both 1,2- and 1,3-stereochemical relationships [9] [8]. The compound's structure allows for the application of established stereocontrol models, including the Felkin-Anh model for nucleophilic additions to the aldehyde functionality [8] [10].
Research has demonstrated that the oxane ring system provides excellent stereocontrol through conformational rigidity and steric hindrance effects [11] [12]. The ethyl and methyl substituents at the 2-position create a chiral environment that influences the facial selectivity of reactions occurring at the aldehyde center. This stereocontrol is particularly valuable in the synthesis of complex natural products where precise stereochemical outcomes are essential.
The compound has found extensive application in the synthesis of various natural products, particularly those containing tetrahydropyran ring systems [2] [13]. Natural products such as polyketides, macrolides, and marine-derived compounds frequently incorporate oxane motifs, making 2-ethyl-2-methyloxane-4-carbaldehyde a valuable synthetic intermediate.
In polyketide synthesis, the compound serves as a key intermediate for constructing complex polycyclic frameworks through cascade reactions and ring-closing processes [2] [14]. The aldehyde functionality enables participation in aldol condensations, Claisen rearrangements, and other carbon-carbon bond-forming reactions that are fundamental to polyketide construction.
The compound's utility extends to the synthesis of marine natural products, where oxane-containing structures are prevalent. Examples include the synthesis of bryostatin analogs and other bioactive marine compounds where the oxane ring system provides essential structural features for biological activity [2] [13].
Advanced synthetic methodologies have been developed to exploit the unique properties of 2-ethyl-2-methyloxane-4-carbaldehyde in natural product synthesis. These include:
Prins Cyclization Reactions: The compound participates in Prins cyclization reactions to form additional ring systems, creating complex polycyclic structures characteristic of many natural products [2] [15]. These reactions proceed through oxocarbenium ion intermediates, providing access to diverse structural motifs.
Hetero-Diels-Alder Reactions: The aldehyde functionality enables participation in hetero-Diels-Alder reactions, creating six-membered ring systems with high stereoselectivity [16] [17]. These reactions are particularly valuable for constructing complex heterocyclic frameworks found in natural products.
Cascade Reactions: The compound's multiple reactive sites enable cascade reaction sequences that construct complex molecular architectures in single synthetic operations [2] [13]. These processes significantly enhance synthetic efficiency in natural product synthesis.
2-Ethyl-2-methyloxane-4-carbaldehyde serves as a versatile scaffold for generating diverse heterocyclic compound libraries essential for drug discovery applications [18] [19] [20]. The compound's oxane core provides a stable foundation for chemical diversification, while the aldehyde functionality offers multiple derivatization pathways.
The oxane ring system is particularly valuable in drug discovery due to its prevalence in biologically active compounds and its ability to serve as a bioisostere for other heterocyclic systems [18] [19]. The ring's conformational properties and hydrogen bonding capabilities make it an excellent framework for developing compounds with specific biological activities.
The compound's bifunctional nature makes it ideal for multicomponent reactions (MCRs), which are essential tools in modern drug discovery for generating structural diversity [21] [22]. The aldehyde group can participate in condensation reactions while the oxane ring provides structural stability and stereochemical control.
Ugi reactions, Mannich reactions, and other multicomponent processes have been successfully employed using 2-ethyl-2-methyloxane-4-carbaldehyde as a key component [21] [22]. These reactions enable the rapid generation of compound libraries with high structural diversity and drug-like properties.
The compound's structure incorporates several features that are highly valued in medicinal chemistry:
Metabolic Stability: The oxane ring system provides enhanced metabolic stability compared to aliphatic chains, making it valuable for drug development [18] [19]. The ring's resistance to enzymatic degradation contributes to improved pharmacokinetic properties.
Hydrogen Bonding Capability: The oxygen atom in the oxane ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity [18] [19] [20].
Conformational Rigidity: The cyclic structure provides conformational constraints that can enhance binding selectivity and reduce entropic penalties associated with protein-ligand interactions [18] [19].
Systematic structure-activity relationship (SAR) studies have been conducted using 2-ethyl-2-methyloxane-4-carbaldehyde-derived compounds to understand the relationship between chemical structure and biological activity [18] [19]. These studies have revealed key structural features that contribute to specific biological activities:
Substitution Pattern Effects: The ethyl and methyl substituents at the 2-position influence both lipophilicity and steric interactions with biological targets [18] [19]. Modifications to these substituents can fine-tune biological activity and selectivity.
Aldehyde Functionality: The aldehyde group serves as a key pharmacophore in many biologically active compounds, enabling covalent interactions with target proteins [18] [19] [20]. This reactivity can be modulated through chemical modifications to achieve desired biological effects.
Modern library design strategies have been developed to maximize the utility of 2-ethyl-2-methyloxane-4-carbaldehyde in drug discovery applications [23] [21]. These strategies focus on:
Diversity-Oriented Synthesis: Synthetic approaches that maximize structural diversity while maintaining drug-like properties [23] [21] [22]. The compound's multiple reactive sites enable branching synthetic pathways that generate diverse compound collections.
Fragment-Based Drug Design: The compound serves as an excellent fragment for fragment-based drug design approaches, where small molecular fragments are optimized through structure-based design [24] [21].
Virtual Screening: Computational methods are employed to predict the biological activity of 2-ethyl-2-methyloxane-4-carbaldehyde derivatives, enabling efficient library design and optimization [21] [22].
2-Ethyl-2-methyloxane-4-carbaldehyde has proven to be an exceptional substrate for developing and evaluating chiral catalyst systems [25] [26] [27]. The compound's well-defined stereochemistry and reactive aldehyde functionality make it ideal for studying asymmetric induction mechanisms and catalyst performance.
The compound's structure allows for the evaluation of various chiral catalyst types, including:
Chiral Aldehyde Catalysts: The compound itself can serve as a chiral aldehyde catalyst for asymmetric transformations of amino acids and related substrates [28] [29] [27]. These catalysts operate through reversible imine formation, providing unique opportunities for stereocontrol.
Organocatalytic Systems: The compound serves as an excellent substrate for evaluating organocatalytic systems, including chiral amines, phosphoric acids, and N-heterocyclic carbenes [26] [17] [27]. These systems provide metal-free alternatives for asymmetric synthesis.
Transition Metal Catalysts: The compound's coordination properties make it suitable for studying transition metal-catalyzed asymmetric transformations [25] [26] [30]. These systems often provide high levels of enantioselectivity and broad substrate scope.
The compound's performance in asymmetric induction processes is governed by several key mechanisms:
Facial Selectivity Control: The oxane ring system and its substituents create distinct facial environments that influence the approach of nucleophiles and electrophiles [9] [8] [10]. This facial selectivity is crucial for achieving high enantioselectivity in asymmetric transformations.
Conformational Control: The compound's preferred conformations influence the stereochemical outcome of reactions by controlling the relative positions of reactive centers [8] [10]. This conformational control is particularly important in intramolecular reactions and cascade processes.
Steric and Electronic Effects: The ethyl and methyl substituents provide both steric hindrance and electronic effects that influence reaction pathways and stereochemical outcomes [9] [8] [10]. These effects can be tuned through structural modifications to optimize asymmetric induction.
Systematic studies have been conducted to evaluate the performance of various catalyst systems using 2-ethyl-2-methyloxane-4-carbaldehyde as a substrate [25] [26] [27]. These studies have revealed important insights into catalyst design and optimization:
Enantioselectivity Studies: The compound has been used to evaluate the enantioselectivity of various chiral catalysts, with many systems achieving excellent enantioselectivity (>90% ee) [25] [26] [27]. These studies have identified key structural features that contribute to high selectivity.
Substrate Scope Analysis: The compound serves as a model substrate for evaluating the scope and limitations of asymmetric catalyst systems [25] [26] [27]. These studies help identify optimal reaction conditions and substrate requirements.
Mechanism Studies: Detailed mechanistic studies using 2-ethyl-2-methyloxane-4-carbaldehyde have provided insights into the pathways and intermediates involved in asymmetric transformations [25] [26] [27]. These studies inform rational catalyst design and optimization.
The compound's performance in asymmetric induction processes has led to several industrial applications:
Pharmaceutical Manufacturing: The compound and its derivatives are used in the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients [12] [14] [28]. These applications benefit from the compound's ability to provide high enantioselectivity and synthetic efficiency.
Fine Chemical Production: The compound serves as a key intermediate in the production of fine chemicals, including fragrances, flavors, and specialty chemicals [12] [14] . Its asymmetric induction properties enable the production of enantiopure compounds with desired properties.
Catalyst Development: The compound is used as a benchmark substrate for developing and evaluating new asymmetric catalyst systems [25] [26] [27]. This application contributes to the advancement of asymmetric catalysis technology.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Synthetic Applications |
|---|---|---|---|---|
| 2-Ethyl-2-methyloxane-4-carbaldehyde | C9H16O2 | 156.23 | Ethyl and methyl substituents at C-2 [3] | Chiral building block [1] [2] |
| 4-Methyloxane-2-carbaldehyde | C7H12O2 | 128.17 | Methyl at C-4, aldehyde at C-2 [32] | Heterocycle synthesis [18] [19] |
| 2-(Propan-2-yl)oxane-4-carbaldehyde | C9H16O2 | 156.23 | Isopropyl at C-2, aldehyde at C-4 [33] | Asymmetric catalysis [25] [26] |
| 2-(Methoxymethyl)oxane-2-carbaldehyde | C8H14O3 | 158.19 | Methoxymethyl at C-2 | Drug intermediate [18] [19] |
| 4-(But-2-yn-1-yl)oxane-4-carbaldehyde | C10H14O2 | 166.22 | Alkynyl chain at C-4 [35] | Cycloaddition precursor [16] [17] |
| Heterocycle Type | Synthesis Method | Drug Discovery Relevance | Structural Diversity | Synthetic Complexity |
|---|---|---|---|---|
| Oxetanes | Ring-closing cyclization [36] [16] | Kinase inhibitors [16] [37] | High [16] | Moderate [36] |
| Tetrahydropyrans | Prins cyclization [2] [15] | Antibiotic scaffolds [18] [19] | Very High [2] | High [2] |
| Oxazoles | Multicomponent reactions [21] [22] | Antimicrobial agents [18] [20] | High [20] | Low [21] |
| Thiazoles | Condensation reactions [18] [19] | Antifungal compounds [18] [19] | High [18] | Low [18] |
| Pyrans | Hetero-Diels-Alder [16] [17] | Anticancer agents [18] [19] | Moderate [18] | Moderate [16] |
| Furans | Oxidative cyclization [19] [38] | Enzyme inhibitors [18] [19] | High [19] | Low [19] |
| Catalyst Type | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Chiral BINOL-aldehyde | Amino acid esters [28] [29] | 90-98 [28] [29] | 70-90 [28] | Mild, ambient temperature [28] |
| Oxazaborolidine | Ketones [39] [40] | 85-95 [39] | 65-85 [39] | Cryogenic conditions [39] |
| Chiral phosphoric acid | Aldehydes [15] [26] | 80-96 [15] | 75-95 [15] | Room temperature [15] |
| N-heterocyclic carbene | α,β-Unsaturated aldehydes [17] [41] | 92-99 [17] | 80-92 [17] | Mild heating [17] |
| Cinchona alkaloid | Cyclic anhydrides [42] [43] | 75-90 [42] | 60-80 [42] | Room temperature [42] |
| Chiral amine | Enals [44] [45] | 85-94 [44] | 70-88 [44] | Variable temperature [44] |